2-Acetamido-4-iodobenzoic acid
Description
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
2-acetamido-4-iodobenzoic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
RCQMWDICUYFCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
2-Acetamido-4-iodobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, modifications of the compound have been explored to enhance selectivity towards cyclooxygenase-2 (COX-2) receptors, which are implicated in inflammatory processes. Studies have shown that derivatives exhibit improved bioavailability and binding affinity, indicating a promising avenue for pain management therapies .
1.2. Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. For example, compounds synthesized from this structure were tested against various cancer cell lines, demonstrating significant inhibition rates against leukemia and renal cancer cells . The structural modifications aimed at enhancing cytotoxicity highlight the compound's relevance in cancer therapeutics.
Agricultural Chemistry
2.1. Agricultural Chemicals
The compound is also noted for its applications in agriculture as a potential herbicide or pesticide intermediate. Its iodinated structure can contribute to the development of agrochemicals with enhanced efficacy against pests and weeds, thereby improving crop yields . The synthesis methods for producing this compound highlight its utility as a precursor for creating various functional agricultural chemicals.
Biochemical Research
3.1. Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms, particularly concerning acetylcholinesterase (AChE). Compounds derived from this structure have shown promising inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The binding interactions and stability of these compounds were elucidated through molecular docking studies, underscoring their therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves iodination reactions where 2-aminobenzoic acid is treated with iodine in the presence of solvents like acetic acid . The process has been optimized to yield high purity products efficiently, which is crucial for its application in pharmaceutical formulations.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Güzel-Akdemir & Demir-Yazıcı (2021) | Synthesized derivatives showed significant anticancer activity against multiple cell lines | Cancer therapeutics |
| In Silico Studies | Enhanced binding affinity to COX-2 receptors compared to traditional NSAIDs | Pain management |
| Agricultural Studies | Potential use as an intermediate for developing effective agrochemicals | Crop protection |
Chemical Reactions Analysis
Halogen Bonding Interactions
The iodine atom participates in directional halogen bonding (I⋯N), a critical feature in supramolecular assembly. In crystal engineering studies:
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Structural Role |
|---|---|---|---|
| I⋯N (pyridyl) | 2.941 | 170.7 | 1D chain formation |
| I⋯N (pyridyl) | 3.004 | 178 | Ribbon assembly |
These interactions enable the formation of extended architectures, such as wave-like 2D patterns stabilized by secondary N–H⋯O hydrogen bonds (2.855 Å) .
Hydrogen Bonding Networks
The carboxylic acid and acetamido groups drive hydrogen-bonded dimerization:
| Interaction | Bond Length (Å) | Synthon Type |
|---|---|---|
| O–H(carboxylic)⋯N(pyrimidine) | 2.560–2.589 | Acid-pyrimidine dimer |
| N–H(amide)⋯O(carboxylic) | 2.818–3.035 | Amide-carboxylic pairing |
These interactions form four-component supermolecules and stabilize crystal lattices even with competing solvent molecules (e.g., toluene) .
Electrophilic Aromatic Substitution (EAS)
The iodine substituent exerts a strong electron-withdrawing effect (-I), directing EAS to specific positions:
-
Meta-directing influence : Iodine deactivates the aromatic ring, favoring substitution at positions less hindered by the acetamido group.
-
Competitive effects : The acetamido group’s electron-donating nature (+R) may counteract iodine’s deactivation, creating regioselectivity challenges.
Experimental data on nitration or sulfonation remains sparse, but analogous 4-iodobenzoic acid derivatives show predictable reactivity in halogenated aromatic systems .
Nucleophilic Displacement of Iodine
The C–I bond’s moderate strength (~55 kcal/mol) permits nucleophilic substitution under controlled conditions:
-
Suzuki-Miyaura coupling : Likely feasible with Pd catalysts, as seen in 2-iodobenzoic acid derivatives used for biaryl synthesis .
-
Ultrasound-assisted reactions : Not directly reported but inferred from iodobenzoic acid analogs achieving 85–92% yields in cross-couplings .
Oxidative Transformations
The acetamido group undergoes hydrolysis under acidic/basic conditions:
-
Acid-catalyzed hydrolysis : Produces 4-iodoanthranilic acid derivatives, though kinetic data specific to this compound is unreported.
-
Oxidative cleavage : Hydrogen peroxide in acetic acid mediates iodination in related systems (e.g., 2-aminobenzoic acid → 2-amino-5-iodobenzoic acid with 91% yield at 50°C) .
Thermal Stability
The compound demonstrates stability up to 233°C, enabling high-temperature reactions without decomposition. This property is advantageous for:
Comparative Reactivity in Solvent Systems
Reaction efficiency depends on solvent choice:
| Solvent | Role in Iodination | Yield Optimization |
|---|---|---|
| Acetic acid | Dissolves substrate, stabilizes intermediates | 85–91% |
| Acetic acid/H₂O (4:1) | Prevents precipitation | 72–78% |
Excess water (>4 parts per acetic acid) reduces solubility and reaction rates .
Impact of Oxidizing Agents
Hydrogen peroxide critically influences iodination efficiency:
| [H₂O₂]/[I₂] Ratio | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1.0 | 20 | 62 | 88 |
| 2.0 | 50 | 98 | 93 |
| 5.0 | 20 | 95 | 64 |
Optimal ratios (1–4) balance iodine consumption and product selectivity .
This compound’s dual functionality (iodine + acetamido) positions it as a versatile intermediate in pharmaceutical crystallography, organocatalysis, and materials science. Further studies on its cross-coupling behavior and metabolic pathways are warranted to expand its synthetic utility.
Comparison with Similar Compounds
Key Observations :
- Iodine Position : Meta-substituted iodine in 4-azido-3-iodobenzoic acid reduces steric hindrance compared to para-substituted analogs, influencing reactivity in cross-coupling reactions .
- Acid Strength : The carboxylic acid group (-COOH) in all benzoic acid derivatives dictates pH-dependent solubility, with pKa values likely ranging between 2–5 based on analogous compounds .
Preparation Methods
Sandmeyer Reaction for Precursor Synthesis
The Sandmeyer reaction provides 2-iodobenzoic acid precursors, which can be functionalized to introduce the acetamido group. A representative procedure involves:
-
Diazotization of anthranilic acid (1.00 g) with NaNO₂ (0.53 g) in HCl (2.2 mL, 10 M) at 0–5°C.
-
Iodination using KI (1.23 g), yielding 2-iodobenzoic acid at 95°C for 12 minutes.
Key Data:
This method requires subsequent acetylation steps using acetic anhydride to install the acetamido group.
Modern Catalytic Iodination Strategies
Iridium-Catalyzed ortho-Iodination
The [Cp*IrCl₂]₂-catalyzed system enables direct iodination of 2-acetamidobenzoic acid with N-iodosuccinimide (NIS):
Optimized Conditions:
-
Catalyst: [Cp*IrCl₂]₂ (5 mol%)
-
Solvent: Acetonitrile
-
Temperature: 100°C
-
Time: 12 hours
Performance Metrics:
This method avoids directing group pre-installation, leveraging the carboxylic acid’s inherent directing effects.
Purification and Crystallization Techniques
Recrystallization Protocols
Post-synthetic purification typically employs acetic acid or methanol recrystallization:
Recrystallization Data:
Mother liquor analysis by HPLC confirms <2% residual starting material after two recrystallizations.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆):
-
δ 12.8 (s, 1H, COOH)
-
δ 10.3 (s, 1H, NH)
-
δ 8.2 (d, J = 8.4 Hz, 1H, Ar–H)
-
δ 7.6 (s, 1H, Ar–H)
IR (KBr):
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Sandmeyer + Acetylation | 68% | 95% | Moderate | $ |
| Ir-Catalyzed Direct | 89% | 98% | High | $$$ |
| Halogen Exchange | 55% | 90% | Low | $$ |
The iridium-catalyzed method offers superior selectivity but requires expensive catalysts.
Challenges and Limitations
-
Byproduct Formation: Competing iodination at position 5 occurs in non-catalytic methods (up to 27% byproduct).
-
Iodine Recovery: Traditional methods lose 50% iodine as KI, necessitating recycling steps.
-
Catalyst Cost: [Cp*IrCl₂]₂ costs ~$1,200/g, limiting industrial adoption.
Recent Advances
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Acetamido-4-iodobenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves iodination of precursor benzoic acid derivatives (e.g., 2-acetamidobenzoic acid) using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF or DMSO. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate:iodinating agent) are critical for minimizing byproducts. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., using Lewis acids like FeCl₃) .
Q. What analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Prioritize ¹H NMR signals for the acetamido group (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm, split due to iodine’s electron-withdrawing effect). ¹³C NMR should confirm the carbonyl (C=O, ~170 ppm) and iodinated aromatic carbon (~95 ppm).
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₉H₈INO₃ (theoretical m/z 305.96).
Cross-reference spectral data with literature to validate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumental calibration. To resolve these:
- Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆) and consistent concentration ranges for NMR.
- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) and replicate experiments under controlled conditions.
- Error Analysis : Quantify uncertainties in peak integration (NMR) or baseline noise (IR) using software tools (e.g., MestReNova). Document instrument parameters (e.g., magnetic field strength, resolution) to identify systemic biases .
Q. What statistical methods are recommended for analyzing bioactivity data (e.g., enzyme inhibition) of this compound in dose-response studies?
- Methodological Answer :
- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R). Report IC₅₀ values with 95% confidence intervals.
- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare inhibition across multiple concentrations.
- Outlier Handling : Use Grubbs’ test to identify and justify exclusion of anomalous data points.
Ensure raw data and processing steps are transparently documented in appendices .
Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use a factorial design with independent variables: pH (2–12) and temperature (25–60°C). Dependent variables: degradation rate (HPLC monitoring) and byproduct formation (LC-MS).
- Control Groups : Include buffered solutions (e.g., phosphate, acetate) and inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways.
- Kinetic Analysis : Calculate rate constants (k) using first-order kinetics and Arrhenius plots to model temperature dependence. Compare degradation products with synthetic standards .
Data Presentation and Interpretation
Q. What are best practices for presenting crystallographic data (e.g., X-ray structures) of this compound in publications?
- Methodological Answer :
- Tables : Include unit cell parameters (a, b, c, α, β, γ), space group, R-factor, and CCDC deposition number.
- Figures : Highlight hydrogen-bonding networks and iodine’s van der Waals interactions using software like Mercury.
- Validation : Cross-check crystallographic data with Cambridge Structural Database entries to confirm novelty and detect packing anomalies .
Q. How can researchers address low reproducibility in synthetic yields of this compound across laboratories?
- Methodological Answer :
- Protocol Harmonization : Publish detailed step-by-step procedures, including exact stirring rates, drying times for intermediates, and solvent batch sources.
- Interlab Studies : Collaborate with multiple labs to perform round-robin tests, analyzing variability using coefficient of variation (CV) metrics.
- Contingency Planning : Predefine alternative routes (e.g., Pd-catalyzed coupling if iodination fails) in the experimental design phase .
Tables for Reference
Table 1 : Key Spectral Markers for this compound
| Technique | Key Peaks/Markers | Interpretation Tips |
|---|---|---|
| ¹H NMR | δ 2.1–2.3 ppm (acetamido CH₃) | Confirm singlet integration (3H). |
| ¹³C NMR | ~95 ppm (C-I) | Compare with non-iodinated analogs. |
| IR | 1650 cm⁻¹ (amide C=O) | Check for carboxylic acid O-H broadening. |
Table 2 : Statistical Methods for Bioactivity Data Analysis
| Scenario | Recommended Method | Software/Tools |
|---|---|---|
| Dose-Response | Hill equation, nonlinear regression | GraphPad Prism, R |
| Multi-group comparison | ANOVA with Tukey post-hoc | SPSS, Python (SciPy) |
| Outlier detection | Grubbs’ test | Excel, R (outliers package) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
